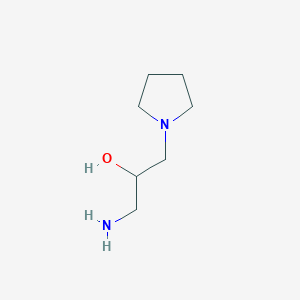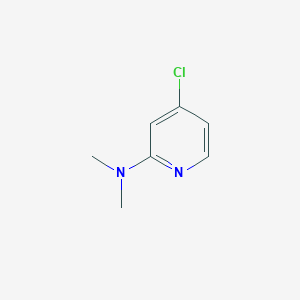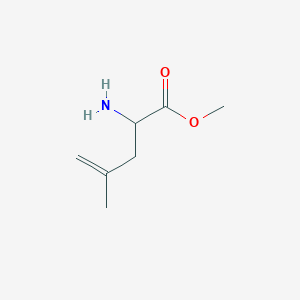
Methyl 2-amino-4-methylpent-4-enoate
Descripción general
Descripción
Methyl 2-amino-4-methylpent-4-enoate (MAMP) is an important organic compound that has been used in a variety of scientific research applications. It is a derivative of the amino acid methionine, and is primarily used as a metabolic intermediate in biochemical and physiological studies. In recent years, MAMP has been used in a wide range of laboratory experiments, due to its unique properties and versatility.
Aplicaciones Científicas De Investigación
Synthesis of Unnatural α-Amino Acid Derivatives
Research by Hopkins and Malinakova (2007) explored the synthesis of highly substituted unnatural α-amino esters, such as ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates. These were prepared via a palladium-catalyzed three-component coupling method, illustrating the compound's utility in complex organic syntheses (Hopkins & Malinakova, 2007).
In Synthesis of Heterocyclic Systems
Selič et al. (1997) demonstrated the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in synthesizing various heterocyclic systems. This includes the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, showcasing its role in the creation of complex molecular structures (Selič, Grdadolnik, & Stanovnik, 1997).
Role in Antibiotic Synthesis
O'sullivan et al. (1979) described the incorporation of delta-(L-alpha-amino[4,5-3H]adipyl)-L-cysteinyl-D-[4,4-3H]valine, synthesized from its constituent amino acids and methyl 5-acetamido-5,5-diethoxycarbonylpent-2-enoate. This process was vital in antibiotic synthesis, particularly in the formation of penicillin N or isopenicillin N (O'sullivan, Bleaney, Huddleston, & Abraham, 1979).
Creation of Antimicrobial Compounds
Research by Gein et al. (2020) utilized methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates in the synthesis of antimicrobial compounds. This study highlights the potential of methyl 2-amino-4-methylpent-4-enoate derivatives in creating new antimicrobial agents (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).
Enzymatic Resolution of Amines and Amino Alcohols
Takayama, Moree, and Wong (1996) demonstrated the use of cyanomethyl pent-4-enoate in the enzymatic resolution of racemic amines and amino alcohols. This process facilitated the production of chiral pent-4-enamides, which could be chemically deacylated under mild conditions to yield chiral amines (Takayama, Moree, & Wong, 1996).
Propiedades
IUPAC Name |
methyl 2-amino-4-methylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)4-6(8)7(9)10-3/h6H,1,4,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGQAXYGUHWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-methylpent-4-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





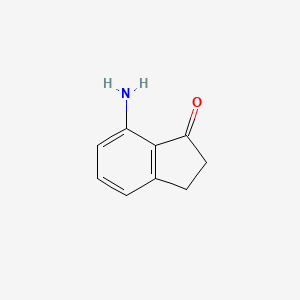
![4-[3,4,4a,5,6,10b-Hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365308.png)
![4-[9-Methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1365310.png)

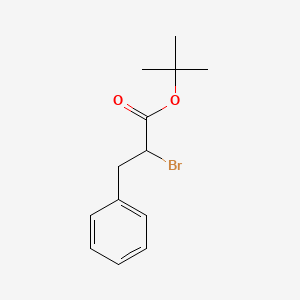
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)

